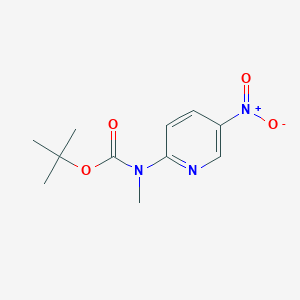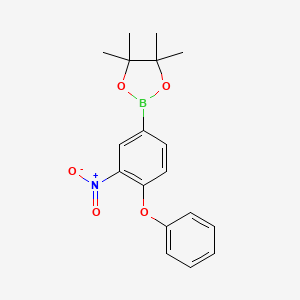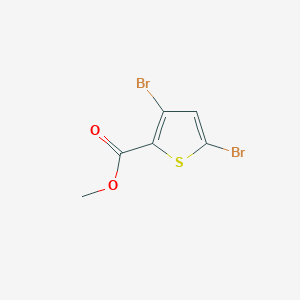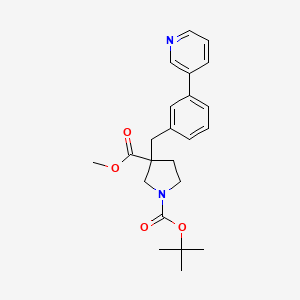![molecular formula C15H16ClNO B1444704 3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride CAS No. 1186234-47-8](/img/structure/B1444704.png)
3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride
Descripción general
Descripción
3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride (3-BPAH) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of the azetidine ring and is structurally similar to the azetidine ring in its natural form. 3-BPAH is a versatile compound with many potential applications due to its unique structural properties. It has been used in synthetic organic chemistry, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Organic Synthesis
3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride: is a valuable building block in organic synthesis. Its four-membered azetidine ring is characterized by a considerable ring strain, which provides unique reactivity that can be exploited for various synthetic transformations . This compound can be used to synthesize complex molecules by facilitating N–C bond cleavage under specific conditions.
Medicinal Chemistry
In medicinal chemistry, azetidine derivatives are known to be present in bioactive molecules and natural products . The biphenyl moiety of “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” can be particularly useful for creating analogs of existing drugs or developing new therapeutic agents due to its structural similarity to compounds with known biological activity.
Drug Discovery
The unique structure of azetidines makes them a privileged motif in drug discovery. They are part of the core structure in several drugs, such as azelnidipine (an antihypertensive), cobimetinib (a kinase inhibitor), and ximelagatran (an anticoagulant) . Researchers can use “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” to design and synthesize novel drug candidates.
Polymerization
Azetidines have been utilized in polymerization processes. The strained ring of azetidines can initiate polymerization under certain conditions, leading to the formation of polymers with unique properties. This application is particularly relevant in the development of new materials with specific mechanical and chemical characteristics .
Chiral Templates
Due to their inherent chirality, azetidines serve as chiral templates in asymmetric synthesis. “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” can be used to induce chirality in the synthesis of optically active compounds, which is crucial in the pharmaceutical industry .
Natural Product Synthesis
The azetidine ring is found in natural products, such as azetidine-2-carboxylic acid . The synthesis of natural product analogs using “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” can lead to the discovery of new compounds with potential biological activities .
Propiedades
IUPAC Name |
3-(4-phenylphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)17-15-10-16-11-15;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNOVPANGOZXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-](/img/structure/B1444623.png)








![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)


